molecular formula C6H7Br2NS B12076317 1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine

1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine

Cat. No.: B12076317
M. Wt: 285.00 g/mol
InChI Key: WRDZZULEFHTJRY-UHFFFAOYSA-N
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Description

1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine is an organic compound that features a thiophene ring substituted with two bromine atoms and an N-methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine typically involves the bromination of thiophene followed by amination. A common synthetic route includes:

    Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3,4-dibromothiophene.

    Amination: The 3,4-dibromothiophene is then subjected to nucleophilic substitution with N-methylmethanamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atoms or to modify the thiophene ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products

    Substitution: Products depend on the nucleophile used, such as 3,4-diaminothiophene derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated thiophene derivatives.

Scientific Research Applications

1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Utilized in the synthesis of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the thiophene ring can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromothiophene: Lacks the N-methylmethanamine group, making it less versatile in certain synthetic applications.

    1-(3,4-Dichlorothiophen-2-yl)-N-methylmethanamine: Similar structure but with chlorine atoms instead of bromine, which can affect reactivity and biological activity.

    Thiophene-2-carboxaldehyde: A simpler thiophene derivative used in different synthetic contexts.

Uniqueness

1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine is unique due to the presence of both bromine atoms and the N-methylmethanamine group, which confer distinct reactivity and potential for diverse applications in synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C6H7Br2NS

Molecular Weight

285.00 g/mol

IUPAC Name

1-(3,4-dibromothiophen-2-yl)-N-methylmethanamine

InChI

InChI=1S/C6H7Br2NS/c1-9-2-5-6(8)4(7)3-10-5/h3,9H,2H2,1H3

InChI Key

WRDZZULEFHTJRY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CS1)Br)Br

Origin of Product

United States

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